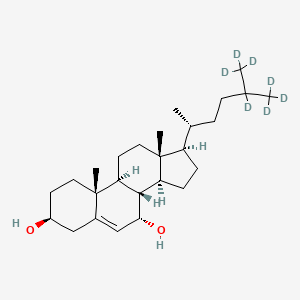![molecular formula C33H32ClN5O5 B13816969 N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base substituted with a chlorinated group and an acetamide moiety, along with a sugar moiety that is heavily substituted with phenylmethoxy groups. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of antiviral or anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation, chlorination, and acetamide formation.
Protection of Hydroxyl Groups: The synthesis begins with the protection of hydroxyl groups on the sugar moiety using phenylmethoxy groups. This step is crucial to prevent unwanted side reactions during subsequent steps.
Glycosylation: The protected sugar moiety is then glycosylated with a purine base. This step involves the formation of a glycosidic bond between the sugar and the purine base.
Chlorination: The purine base is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Acetamide Formation: The final step involves the introduction of the acetamide group at the 2-position of the purine base. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenylmethoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chlorinated purine base can yield the corresponding amine.
Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-chloropurin-2-yl]acetamide
- N-[9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-6-chloropurin-2-yl]acetamide
Uniqueness
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide is unique due to its heavily substituted sugar moiety, which may confer enhanced stability and specificity in its interactions with biological targets. This structural uniqueness could potentially lead to improved efficacy and reduced side effects in therapeutic applications.
特性
分子式 |
C33H32ClN5O5 |
|---|---|
分子量 |
614.1 g/mol |
IUPAC名 |
N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide |
InChI |
InChI=1S/C33H32ClN5O5/c1-22(40)36-33-37-30(34)27-31(38-33)39(21-35-27)32-29(43-19-25-15-9-4-10-16-25)28(42-18-24-13-7-3-8-14-24)26(44-32)20-41-17-23-11-5-2-6-12-23/h2-16,21,26,28-29,32H,17-20H2,1H3,(H,36,37,38,40)/t26-,28-,29+,32-/m1/s1 |
InChIキー |
UIMYQZYIFCUIHC-NFFKMHHLSA-N |
異性体SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
正規SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)






